Gadobutrol

Vue d'ensemble

Description

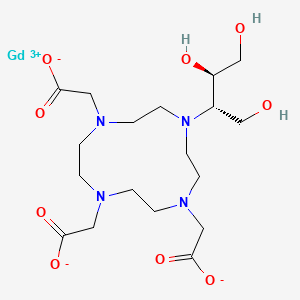

Le gadobutrol est un agent de contraste à base de gadolinium utilisé en imagerie par résonance magnétique (IRM) pour améliorer la visibilité des structures internes. Il s'agit d'un agent de contraste à base de gadolinium macrocyclique, non ionique et extracellulaire de deuxième génération. Le this compound est réputé pour sa grande stabilité et son faible risque de fibrose systémique néphrogénique, ce qui en fait un choix privilégié pour l'imagerie diagnostique .

Applications De Recherche Scientifique

Gadobutrol has a wide range of applications in scientific research:

Chemistry: Used as a contrast agent in MRI to study molecular structures and interactions.

Biology: Helps in visualizing biological tissues and understanding physiological processes.

Medicine: Widely used in diagnostic imaging to detect and visualize lesions, abnormal vascularity, and disrupted blood-brain barriers.

Industry: Employed in the development of new diagnostic tools and imaging techniques.

Mécanisme D'action

Target of Action

Gadobutrol is a second-generation extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . Its primary targets are areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system, malignant breast disease, supra-aortic or renal artery disease, and myocardial perfusion .

Mode of Action

This compound works by enhancing the contrast in MRI scans. It does this by shortening the proton relaxation times in plasma, which may improve tissue visualization . In the central nervous system, this compound works by highlighting any areas with disrupted blood-brain barrier (BBB) and/or abnormal vascularity . In breast tissue, this compound exposes the presence and extent of malignant breast disease .

Biochemical Pathways

This compound does not directly interact with biochemical pathways. Instead, it affects the magnetic properties of water protons in the body, which are detected by the MRI scanner. This allows for the visualization of pathological lesions and abnormal vascularity .

Pharmacokinetics

Due to its physicochemical properties, this compound is formulated at twice the gadolinium ion concentration compared to other GBCAs, which results in a lesser injection volume . Like other GBCAs, this compound usage carries the risk of nephrogenic systemic fibrosis (NSF) due to the dissociation of gadolinium from the chelates, although this compound tends to have a lower risk of NSF thanks to the macrocyclic structures that limit dechelation of gadolinium .

Result of Action

The primary result of this compound’s action is the enhancement of MRI images, allowing for better visualization of pathological lesions and abnormal vascularity. This can aid in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect the distribution and elimination of this compound. Additionally, the pH and temperature of the body can impact the stability and efficacy of this compound . .

Analyse Biochimique

Biochemical Properties

Gadobutrol plays a crucial role in biochemical reactions by enhancing the contrast in MRI scans. It interacts with various biomolecules, including proteins and enzymes, to improve the visualization of pathological lesions. The compound’s high relaxivity and stability are attributed to its macrocyclic structure, which tightly binds the gadolinium ion, reducing the risk of dechelation . This compound does not significantly interact with enzymes or proteins in a way that alters their function, making it a safe and effective contrast agent .

Cellular Effects

This compound influences cellular processes primarily through its role as a contrast agent in MRI. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. Its presence in the extracellular space can enhance the imaging of cellular structures and abnormalities . Studies have shown that this compound is not mutagenic and does not induce significant cellular toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to enhance the relaxation rates of water protons in its vicinity, thereby increasing the contrast in MRI images. This effect is achieved through the interaction of the gadolinium ion with water molecules, which shortens the T1 relaxation time and enhances signal intensity . This compound’s macrocyclic structure ensures that the gadolinium ion remains tightly bound, minimizing the risk of free gadolinium release and associated toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated high stability over time. It does not degrade significantly, maintaining its effectiveness as a contrast agent throughout the imaging process . Long-term studies have shown that this compound does not accumulate in tissues or cause long-term cellular damage, making it a reliable choice for repeated imaging procedures .

Dosage Effects in Animal Models

Studies in animal models have shown that this compound is well-tolerated at various dosages. At clinically relevant doses, it provides effective contrast enhancement without significant adverse effects . At very high doses, this compound can cause mild toxicity, primarily due to the presence of gadolinium . These effects are dose-dependent and reversible upon discontinuation of the compound .

Metabolic Pathways

This compound is not metabolized in the body and is excreted unchanged via the kidneys . This property ensures that the compound does not interfere with metabolic pathways or alter metabolite levels . The rapid renal clearance of this compound minimizes its exposure to tissues and reduces the risk of toxicity .

Transport and Distribution

After intravenous administration, this compound is rapidly distributed in the extracellular space . It does not cross the blood-brain barrier under normal conditions but can enhance the imaging of areas with disrupted barriers . The compound is primarily excreted through the kidneys, with more than 90% eliminated within 12 hours .

Subcellular Localization

This compound does not localize within specific subcellular compartments due to its extracellular distribution . Its activity is confined to the extracellular space, where it enhances the contrast of MRI images. The compound’s macrocyclic structure prevents it from entering cells or interacting with intracellular components .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du gadobutrol implique plusieurs étapes :

Matière de départ : La cyclène monoformaldéhyde est utilisée comme matière de départ.

Réaction d'alkylation : La cyclène monoformaldéhyde subit une réaction d'alkylation avec le bromoacétate de tert-butyle.

Hydrolyse : Le produit d'alkylation est hydrolysé pour obtenir un intermédiaire tricarboxylate.

Formation du complexe : L'intermédiaire tricarboxylate réagit avec le 4,4-diméthyl-3,5,8-trioxabicyclo[5.1.0]octane.

Complexation finale : Le produit de la réaction est ensuite complexé avec l'oxyde de gadolinium pour obtenir le this compound

Méthodes de production industrielle : La production industrielle du this compound implique des conditions de cristallisation contrôlées pour atteindre des niveaux de pureté élevés (supérieurs à 99,7 %) et garantir que le composé est adapté aux formulations pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le gadobutrol subit principalement des réactions de complexation en raison de sa structure macrocyclique. Il est conçu pour être très stable et résistant à la dissociation, ce qui minimise le risque de libération d'ions gadolinium libres.

Réactifs et conditions courantes :

Réactifs : Cyclène monoformaldéhyde, bromoacétate de tert-butyle, 4,4-diméthyl-3,5,8-trioxabicyclo[5.1.0]octane, oxyde de gadolinium.

Conditions : Les réactions nécessitent généralement des températures et des niveaux de pH contrôlés pour garantir un rendement et une pureté élevés

Principaux produits : Le principal produit de ces réactions est le this compound, qui est utilisé comme agent de contraste en IRM .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent de contraste en IRM pour étudier les structures moléculaires et les interactions.

Biologie : Aide à visualiser les tissus biologiques et à comprendre les processus physiologiques.

Médecine : Largement utilisé en imagerie diagnostique pour détecter et visualiser les lésions, la vascularisation anormale et les barrières hémato-encéphaliques perturbées.

Industrie : Employé dans le développement de nouveaux outils de diagnostic et de techniques d'imagerie.

5. Mécanisme d'action

Le this compound agit en améliorant le contraste des images IRM. Il met en évidence les zones présentant des barrières hémato-encéphaliques perturbées ou une vascularisation anormale en modifiant les temps de relaxation des protons dans l'organisme. Il en résulte une image plus claire et plus détaillée des structures internes. La structure macrocyclique non ionique du this compound assure une grande stabilité et minimise le risque de libération d'ions gadolinium libres .

Composés similaires :

- Gadotérate de méglumine

- Gadotéridol

- Gadobé nate de diméglumine

Comparaison :

This compound vs. Gadotérate de méglumine : Tous deux sont des agents de contraste à base de gadolinium macrocyclique, mais le this compound est formulé à une concentration plus élevée (1 mmol/mL) par rapport au gadotérate de méglumine (0,5 mmol/mL).

This compound vs. Gadotéridol : Le gadotéridol est un autre agent macrocyclique, mais la concentration et la stabilité supérieures du this compound le rendent plus efficace dans certaines applications diagnostiques.

This compound vs. Gadobé nate de diméglumine : Le gadobé nate de diméglumine est un agent de contraste à base de gadolinium linéaire, qui présente un risque plus élevé de fibrose systémique néphrogénique par rapport à la structure macrocyclique du this compound.

Les propriétés uniques du this compound, telles que sa grande stabilité, son faible risque de fibrose systémique néphrogénique et son amélioration supérieure de l'image, en font un choix privilégié parmi les agents de contraste à base de gadolinium .

Comparaison Avec Des Composés Similaires

- Gadoterate meglumine

- Gadoteridol

- Gadobenate dimeglumine

Comparison:

Gadobutrol vs. Gadoterate Meglumine: Both are macrocyclic gadolinium-based contrast agents, but this compound is formulated at a higher concentration (1 mmol/mL) compared to gadoterate meglumine (0.5 mmol/mL).

This compound vs. Gadoteridol: Gadoteridol is another macrocyclic agent, but this compound’s higher concentration and stability make it more effective in certain diagnostic applications.

This compound vs. Gadobenate Dimeglumine: Gadobenate dimeglumine is a linear gadolinium-based contrast agent, which has a higher risk of nephrogenic systemic fibrosis compared to the macrocyclic structure of this compound.

This compound’s unique properties, such as high stability, low risk of nephrogenic systemic fibrosis, and superior image enhancement, make it a preferred choice among gadolinium-based contrast agents .

Propriétés

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFIIGFYAHNSK-CTHHTMFSSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31GdN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027434 | |

| Record name | Gadobutrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.3 g/mL at 37 °C | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

770691-21-9 | |

| Record name | Gadobutrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770691-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadobutrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GADOBUTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.